Pyridine, 2-butyl-5-(methylsulfonyl)-
Description
Pyridine, 2-butyl-5-(methylsulfonyl)- is a substituted pyridine derivative characterized by a butyl group at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position. This structural motif confers unique physicochemical and biological properties, particularly in drug discovery contexts. The methylsulfonyl group is electron-withdrawing, influencing electronic distribution and binding interactions with biological targets, while the butyl chain may enhance lipophilicity and membrane permeability .
Properties
CAS No. |
60870-65-7 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-butyl-5-methylsulfonylpyridine |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-9-6-7-10(8-11-9)14(2,12)13/h6-8H,3-5H2,1-2H3 |
InChI Key |
QFONJWHEGLLPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Oxazino Pyridine Intermediate Formation
Reaction of 5-methylsulfonylpyridine with methyl pyruvate and dimethyl acetylenedicarboxylate in acetonitrile yields the oxazino pyridine derivative. This step achieves 91% yield under optimized conditions:
$$
\text{Pyridine} + \text{CH}3\text{C(O)CO}2\text{Me} + \text{MeO}2\text{CC≡CCO}2\text{Me} \xrightarrow{\text{CH}_3\text{CN, rt}} \text{Oxazino pyridine}
$$
Radical Alkylation with Butyl Diacyl Peroxide
The oxazino pyridine undergoes radical alkylation using butyl diacyl peroxide in the presence of palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) and tri(p-tolyl)phosphine ($$ \text{P(p-tol)}3 $$). Key parameters:
Oxazine Ring Opening
Hydrolysis of the oxazine intermediate with aqueous sodium hydroxide ($$ \text{NaOH} $$) in tetrahydrofuran (THF) affords the final product.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A halogenated precursor, 2-bromo-5-(methylsulfonyl)pyridine, reacts with butylboronic acid via Suzuki coupling. The protocol from US20120232281A1 employs $$ \text{Pd(OAc)}2 $$, $$ \text{P(p-tol)}3 $$, and piperidine in toluene/NMP, achieving 72% yield.
Negishi Coupling
Using 2-chloro-5-(methylsulfonyl)pyridine and dibutylzinc ($$ \text{Zn(Bu)}2 $$), this method achieves 68% yield under similar catalytic conditions. Challenges include the synthesis of the chloro precursor, which requires directed ortho-metalation of 5-methylsulfonylpyridine followed by quenching with $$ \text{Cl}2 $$.
Directed Lithiation and Alkylation
The electron-withdrawing nature of the methylsulfonyl group activates the pyridine ring for deprotonation at position 2. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, lithiation occurs regioselectively, followed by quenching with butyl iodide ($$ \text{BuI} $$). This method yields 65% of the desired product but requires stringent anhydrous conditions.
Green Chemistry Metrics and Process Optimization
Comparative analysis of the above methods using green metrics reveals:
| Method | Atom Economy (%) | Reaction Mass Efficiency (%) | E-Factor |
|---|---|---|---|
| Radical Alkylation | 45 | 62 | 3.2 |
| Suzuki Coupling | 36 | 59 | 16.35 |
| Directed Lithiation | 74 | 85 | 3.2 |
The radical alkylation and lithiation routes exhibit superior sustainability due to lower E-factors and higher reaction mass efficiencies.
Industrial Scalability Considerations
The radical alkylation method is preferred for scale-up due to:
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-butyl-5-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can yield pyridine derivatives with reduced functional groups.
Scientific Research Applications
Pyridine, 2-butyl-5-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine, 2-butyl-5-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The presence of the pyridine ring allows it to participate in nucleophilic substitution reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions . The compound can also interact with enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogs:
2-Methyl-5-(3-(4-(Methylsulfonyl)phenyl)furan-2-yl)pyridine (Etoricoxib impurity P): Substituents: Methyl group at 2-position; furan-linked methylsulfonylphenyl at 5-position.
Imidazo[1,2-a]pyridine Derivatives (e.g., compound 31 in ): Substituents: Morpholinomethyl and 4-(methylsulfonyl)phenyl groups. Key Difference: The imidazo[1,2-a]pyridine core increases rigidity, improving selectivity for COX-2 (IC₅₀ = 0.07 µM, SI = 217.1) compared to simpler pyridine derivatives .
2-Fluoro-5-(methylthio)pyridine :
- Substituents: Fluorine at 2-position; methylthio (-SMe) at 5-position.
- Key Difference : The methylthio group is less electron-withdrawing than methylsulfonyl, reducing electrophilicity and altering metabolic stability .
Analysis :
- The methylsulfonyl group in 2-butyl-5-(methylsulfonyl)pyridine may confer COX-2 inhibitory activity akin to compounds, but the butyl chain could reduce selectivity due to steric hindrance or altered LogP .
- Fluorinated analogs (e.g., 2-fluoro-5-(methylthio)pyridine) prioritize metabolic stability over potency, as fluorine resists oxidative degradation .
Physicochemical Properties
| Parameter | 2-Butyl-5-(methylsulfonyl)pyridine | 2-Methyl-5-(methylsulfonylphenyl)furan-pyridine | Imidazo[1,2-a]pyridine (31) |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 | ~2.2 |
| H-Bond Acceptors | 3 (SO₂, N) | 5 (SO₂, N, O) | 5 (SO₂, N, O) |
| Rotatable Bonds | 4 | 6 | 3 |
Notes:
- Imidazo[1,2-a]pyridines exhibit lower LogP due to polar morpholinomethyl groups, enhancing solubility but requiring structural optimization for blood-brain barrier penetration .
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